3-Formyl-5-(trifluoromethyl)benzonitrile
Overview
Description
3-Formyl-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H4F3NO. It is characterized by the presence of a formyl group (-CHO) and a trifluoromethyl group (-CF3) attached to a benzonitrile core.
Mechanism of Action
Target of Action
The primary targets of 3-Formyl-5-(trifluoromethyl)benzonitrile are currently unknown . This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects will provide insights into the compound’s potential therapeutic applications.
Action Environment
The action of this compound, like that of many other compounds, can be influenced by various environmental factors . These factors can include pH, temperature, and the presence of other molecules, all of which can affect the compound’s stability, efficacy, and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the formylation of 3-(trifluoromethyl)benzonitrile using a Vilsmeier-Haack reaction, which employs DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Formyl-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH2OH) using reducing agents such as sodium borohydride (NaBH4).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: 3-Carboxy-5-(trifluoromethyl)benzonitrile.
Reduction: 3-Hydroxymethyl-5-(trifluoromethyl)benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Formyl-5-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzonitrile: Similar structure but with a fluoro group instead of a formyl group.
4-(Trifluoromethyl)benzonitrile: Similar structure but with the trifluoromethyl group in the para position.
3-(Trifluoromethyl)benzonitrile: Lacks the formyl group.
Uniqueness
3-Formyl-5-(trifluoromethyl)benzonitrile is unique due to the presence of both the formyl and trifluoromethyl groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
3-formyl-5-(trifluoromethyl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F3NO/c10-9(11,12)8-2-6(4-13)1-7(3-8)5-14/h1-3,5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXKEYLXULZEBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C#N)C(F)(F)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274889 | |
Record name | 3-Formyl-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
569370-39-4 | |
Record name | 3-Formyl-5-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=569370-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Formyl-5-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301274889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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